molecular formula C16H25NOS B14653733 S-Benzyl dibutylthiocarbamate CAS No. 51861-34-8

S-Benzyl dibutylthiocarbamate

Cat. No.: B14653733
CAS No.: 51861-34-8
M. Wt: 279.4 g/mol
InChI Key: LBMGTDVXBJTJHB-UHFFFAOYSA-N
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Description

S-Benzyl dibutylthiocarbamate: is an organic compound belonging to the class of thiocarbamates. Thiocarbamates are known for their versatility in organic chemistry, often used in various applications such as antifertility agents, antivirals, pesticides, and herbicides . The compound’s structure includes a benzyl group attached to a dibutylthiocarbamate moiety, making it a unique member of the thiocarbamate family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dibutylthiocarbamate can be achieved through a one-pot procedure. This method involves the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide, followed by the addition of a sulfoxide component . This protocol is efficient and environmentally friendly, as it eliminates the need for isolation and purification of the isocyanide intermediate.

Industrial Production Methods: Industrial production of thiocarbamates, including this compound, often involves the use of continuous flow chemistry. This method provides high efficiency and controllability, making it suitable for large-scale synthesis . The use of trifluoromethanesulfonic acid (TfOH) as a catalyst in the three-component synthesis of dithiocarbamates from α-diazoesters is another notable method .

Comparison with Similar Compounds

  • Thiobencarb
  • Orbencarb
  • Molinate

Comparison: S-Benzyl dibutylthiocarbamate is unique due to its specific structure, which includes a benzyl group attached to a dibutylthiocarbamate moiety. This structure imparts distinct chemical properties and reactivity compared to other thiocarbamates like Thiobencarb, Orbencarb, and Molinate . Its versatility in various applications, including its use as an antimicrobial and anticancer agent, further highlights its uniqueness .

Properties

CAS No.

51861-34-8

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

S-benzyl N,N-dibutylcarbamothioate

InChI

InChI=1S/C16H25NOS/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

LBMGTDVXBJTJHB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)SCC1=CC=CC=C1

Origin of Product

United States

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